3-(2-oxo-2-(m-tolyl)ethyl)isobenzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-oxo-2-(m-tolyl)ethyl)isobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofuranones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-2-(m-tolyl)ethyl)isobenzofuran-1(3H)-one typically involves the condensation of an appropriate isobenzofuranone derivative with a m-tolyl ketone under acidic or basic conditions. Common reagents used in the synthesis include:
Acids: Hydrochloric acid, sulfuric acid
Bases: Sodium hydroxide, potassium carbonate
Solvents: Ethanol, methanol, dichloromethane
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. Optimization of reaction conditions, such as temperature, pressure, and reaction time, would be crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-oxo-2-(m-tolyl)ethyl)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives
Reduction: Formation of alcohols or other reduced products
Substitution: Introduction of different functional groups at specific positions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenation reagents, nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties
Medicine: Investigated for its potential use in drug development
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(2-oxo-2-(m-tolyl)ethyl)isobenzofuran-1(3H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Isobenzofuranone derivatives: Compounds with similar core structures but different substituents
Tolyl ketones: Compounds with similar ketone groups but different aromatic substituents
Uniqueness
3-(2-oxo-2-(m-tolyl)ethyl)isobenzofuran-1(3H)-one is unique due to its specific combination of functional groups, which might confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-[2-(3-methylphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-11-5-4-6-12(9-11)15(18)10-16-13-7-2-3-8-14(13)17(19)20-16/h2-9,16H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEPYNXQNCHVOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC2C3=CC=CC=C3C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.